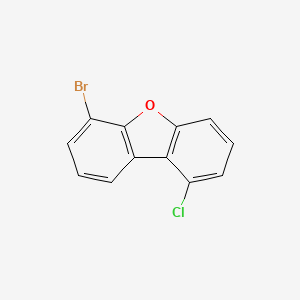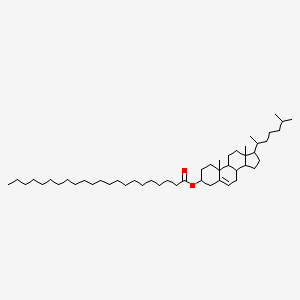![molecular formula C10H11N3O B12826459 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one typically involves the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate . This reaction is catalyzed by trifluoroacetic acid and proceeds under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the pyrazolo[3,4-b]pyridine core .
Aplicaciones Científicas De Investigación
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with a different nitrogen arrangement, used as CDK2 inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential anticancer properties.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
1-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H11N3O/c1-6-9-4-8(7(2)14)5-11-10(9)13(3)12-6/h4-5H,1-3H3 |
Clave InChI |
AQZXBVAQHCYGCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(C=N2)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


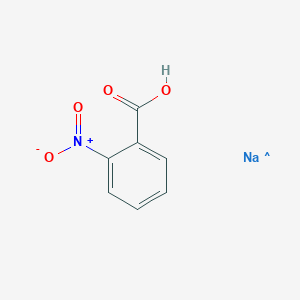
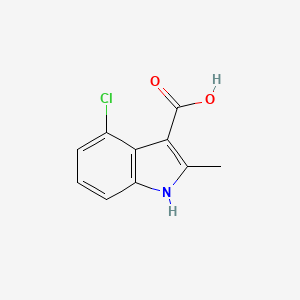
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)

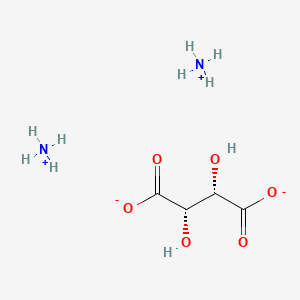
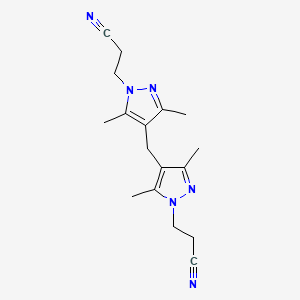
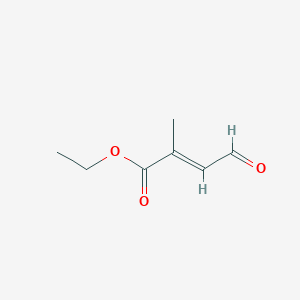
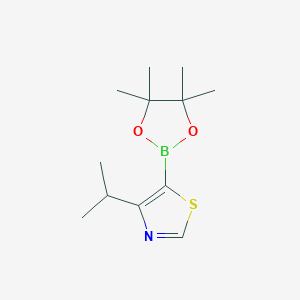
![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12826427.png)



